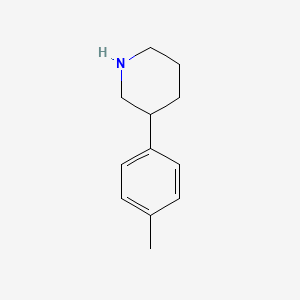

3-(4-Methylphenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The exploration of piperidine chemistry dates back to the 19th century, with initial studies centered on its isolation from natural sources like black pepper and its synthesis via the hydrogenation of pyridine (B92270). researchgate.net Over the decades, the field has evolved dramatically, with the development of sophisticated synthetic methodologies enabling the precise installation of various substituents onto the piperidine core. This has allowed chemists to fine-tune the properties of piperidine derivatives for a multitude of applications.

Piperidine and its derivatives are fundamental intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.netalfa-chemistry.com Their utility as building blocks is demonstrated in the construction of numerous approved drugs. vulcanchem.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an active area of research in modern organic chemistry. Synthetic strategies often involve the construction of the piperidine ring itself or the functionalization of a pre-existing piperidine scaffold. vulcanchem.com

Rationale for Research Focus on 3-(4-Methylphenyl)piperidine

Among the vast number of substituted piperidines, the 3-arylpiperidine subclass has garnered significant attention due to its presence in numerous biologically active compounds. The specific compound, this compound, presents a unique case for fundamental chemical investigation due to the interplay of its structural features.

Despite the general interest in 3-arylpiperidines, a comprehensive understanding of the specific chemical and physical properties of this compound remains limited. While the synthesis of related compounds has been reported, detailed investigations into its unique conformational behavior, reactivity, and spectroscopic characteristics are not extensively documented in the scientific literature. rsc.orgarkat-usa.org Much of the current knowledge is inferred from studies on analogous 3-arylpiperidines, highlighting a gap in the specific fundamental chemical understanding of this particular molecule. Further research is needed to fully elucidate its properties and potential applications. nih.govmdpi.combiorxiv.org

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely available in the public domain. However, based on data for closely related compounds, the following properties can be anticipated.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value (this compound) | Value (Related Compounds) |

| Molecular Formula | C₁₂H₁₇N | C₁₂H₁₇N (Base) vulcanchem.com, C₁₂H₁₈ClN (HCl Salt) chemicalbook.com |

| Molecular Weight | 175.27 g/mol | 175.27 g/mol (Base) alfa-chemistry.com, 211.73 g/mol (HCl Salt) chemicalbook.com |

| CAS Number | 755699-91-3 alfa-chemistry.com | 65367-98-8 (HCl Salt) chemicalbook.com |

| Appearance | Likely a colorless liquid or low-melting solid | Not specified |

| Boiling Point | Not reported | Not reported |

| Melting Point | Not reported | Not reported |

| Solubility | Likely soluble in organic solvents | Not specified |

Table 2: Spectroscopic Data for a Derivative of this compound

| Spectroscopic Technique | Data for tert-Butyl 4-oxo-3-(p-tolyl)piperidine-1-carboxylate rsc.org |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (s, 2H), 7.07 (d, J = 7.8 Hz, 2H) |

| ¹³C NMR | Not reported |

| Mass Spectrometry | Not reported |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAJVZCDEKJIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

755699-91-3 | |

| Record name | 3-(4-methylphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methylphenyl Piperidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-(4-Methylphenyl)piperidine reveals several strategic disconnections for its synthesis. A primary approach involves disconnecting the bonds forming the piperidine (B6355638) ring, leading to acyclic precursors that can be cyclized. For instance, a disconnection at the C2-N1 and C6-N1 bonds suggests a strategy starting from a 1,5-dicarbonyl compound or its equivalent and an amine. Alternatively, a C-C bond disconnection within the ring, such as at the C2-C3 or C3-C4 bond, can point towards cyclization of a functionalized amine.

A common retrosynthetic strategy for 3-arylpiperidines involves the formation of the piperidine ring through cyclization of a suitable acyclic precursor. acs.org One such approach employs a ring-closing metathesis reaction, where the key disconnection is made across the double bond of a tetrahydropyridine (B1245486) intermediate, which is then reduced to the final piperidine. acs.orgacs.org Another powerful strategy is the aza-Prins cyclization, which disconnects the piperidine ring into a homoallylic amine and an aldehyde. thieme-connect.comresearchgate.net This approach is particularly useful for creating stereochemically defined piperidines.

Furthermore, a disconnection of the aryl group at the C3 position suggests a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 3-unsubstituted piperidine derivative and an appropriate arylboronic acid or organozinc reagent. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative offers a pathway to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. acs.org

Established Synthetic Routes for Substituted Piperidines Relevant to this compound

Cyclization Reactions and Annulation Strategies

Cyclization reactions are a cornerstone for the synthesis of the piperidine core. nih.gov These methods involve the formation of one or more C-N or C-C bonds to construct the six-membered ring from acyclic or smaller cyclic precursors. Annulation strategies, which involve the formation of a new ring onto an existing structure, are also widely employed. nih.govresearchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex piperidine scaffolds in a single step from three or more starting materials. nih.govresearchgate.net A notable example is the one-pot synthesis of highly functionalized piperidines through the condensation of an amine, an aldehyde, and a β-keto ester. researchgate.netresearchgate.net For instance, the reaction of p-methyl aniline, p-chlorobenzaldehyde, and ethyl acetoacetate (B1235776) in the presence of a catalyst like sulfamic acid can yield a polysubstituted piperidine derivative. researchgate.net

Another MCR approach involves the reaction of amines, aldehydes, and alkynes, often catalyzed by a metal such as copper. For example, the reaction of piperidine, 4-methylbenzaldehyde, and phenylacetylene (B144264) using a copper iodide catalyst supported on Amberlyst A-21 can produce a propargylamine (B41283) derivative, which can be a precursor to functionalized piperidines. psu.edu These MCRs provide rapid access to a diverse range of substituted piperidines by varying the individual components. nih.govarkat-usa.org

The aza-Prins cyclization is a powerful method for the stereoselective synthesis of substituted piperidines. thieme-connect.comrsc.orgthieme-connect.com This reaction involves the coupling of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid. researchgate.netthieme-connect.com The reaction proceeds through an N-acyliminium ion intermediate, which undergoes an intramolecular cyclization with the tethered alkene. rsc.org This methodology allows for the creation of trans-2,4-disubstituted piperidines with high diastereoselectivity. thieme-connect.com

The versatility of the aza-Prins cyclization is demonstrated by its application in the synthesis of various piperidine alkaloids. thieme-connect.com For example, the reaction between N-tosylhomoallylic amine and n-butyraldehyde, promoted by a Lewis acid, yields a 4-iodopiperidine (B1603859) intermediate that can be further elaborated to synthesize (±)-coniine. thieme-connect.com The choice of catalyst and reaction conditions can influence the stereochemical outcome of the cyclization. researchgate.netorganic-chemistry.org For instance, using ZrCl4 in combination with an NHC-copper complex can effectively promote the aza-Prins cyclization of homoallylic amines and aldehydes to produce piperidine derivatives in good yields. researchgate.net

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of heterocyclic compounds, including piperidines. acs.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular cyclization of a diene to form a cyclic olefin. For the synthesis of piperidine derivatives, an acyclic precursor containing two double bonds, strategically positioned to form the six-membered ring, is required. acs.org

A notable application of RCM is in the asymmetric synthesis of trans-4-aryl-substituted (3S)-amino-piperidines. acs.orgacs.orgnih.gov In this approach, a diene intermediate is generated from a protected amino acid, such as D-serine, which controls the absolute stereochemistry. acs.orgacs.org The subsequent RCM reaction forms a tetrahydropyridine ring, which is then stereoselectively hydrogenated to yield the trans-substituted piperidine. acs.orgnih.govfigshare.comfigshare.com

Hydrogenation and Reductive Amination Approaches

The hydrogenation of pyridine derivatives is a direct and widely used method for the synthesis of the corresponding piperidines. asianpubs.orgd-nb.info This transformation can be achieved using various catalysts and reaction conditions. Platinum oxide (PtO2) is a classic catalyst for this purpose, often used in acetic acid under hydrogen pressure. asianpubs.org For example, 3-phenylpyridine (B14346) can be hydrogenated to 3-phenylpiperidine (B1330008) using PtO2 at 60 bar hydrogen pressure. asianpubs.org Other noble metal catalysts such as palladium, rhodium, and ruthenium on a carbon support are also effective. d-nb.info The choice of catalyst and conditions can be crucial for achieving high selectivity, especially when other reducible functional groups are present in the molecule. For instance, in the hydrogenation of 4-phenylpyridine, careful selection of the catalyst and reaction parameters can favor the formation of 4-phenylpiperidine (B165713) over the fully saturated 4-cyclohexylpiperidine. d-nb.inforesearchgate.net

Reductive amination is another fundamental and versatile strategy for the synthesis of piperidines. nih.govrsc.org This method involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net This approach can be applied in an intramolecular fashion to form the piperidine ring. For example, a linear amino-aldehyde can undergo intramolecular reductive amination to yield a piperidine. nih.gov A powerful extension of this method is the [5+1] annulation, where a 1,5-dicarbonyl compound or its equivalent reacts with an amine. mdpi.comacs.org A diastereoselective [5+1] annulation can be achieved through a reductive amination/aza-Michael reaction sequence, providing access to complex polysubstituted piperidines. acs.org

C-H Bond Functionalization Strategies for Piperidine Scaffolds

Stereoselective Synthesis of Enantiomerically Pure this compound and Analogs

The synthesis of a single enantiomer of a chiral drug is critical, as different enantiomers can have vastly different biological activities. For 3-arylpiperidines, several strategies exist to produce enantiomerically pure compounds. One such method involves the α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane, followed by cyclization and deprotection to yield chiral 3-substituted piperidines. sigmaaldrich.comacs.org These methods build the chiral piperidine ring from acyclic precursors using a chiral auxiliary to control the stereochemical outcome.

Asymmetric catalysis is a premier strategy for the efficient synthesis of enantioenriched molecules. snnu.edu.cn A powerful approach for synthesizing chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This method allows for the construction of the piperidine ring while simultaneously setting the stereocenter at the C3 position with high enantioselectivity. snnu.edu.cn

The process generally involves a three-step sequence: snnu.edu.cnacs.org

Partial Reduction: Pyridine is first partially reduced to form a dihydropyridine (B1217469) intermediate.

Asymmetric Carbometalation: A rhodium catalyst paired with a chiral ligand then mediates the asymmetric addition of an arylboronic acid, such as 4-methylphenylboronic acid, to the dihydropyridine. This key step creates the C-C bond at the 3-position and establishes the absolute stereochemistry, yielding a 3-substituted tetrahydropyridine.

Reduction: A final reduction step saturates the remaining double bond in the ring to furnish the desired enantioenriched 3-arylpiperidine.

This methodology has proven to be robust, with a broad functional group tolerance, and is scalable, demonstrating its utility in accessing valuable chiral piperidine structures. snnu.edu.cnacs.org

Table 2: Example of Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Intermediate

| Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate + Arylboronic Acid | [Rh(cod)₂]BF₄ / Chiral Ligand | 3-Aryl-tetrahydropyridine | High | Excellent | snnu.edu.cn |

Chiral Auxiliary-Mediated Approaches

The synthesis of specific stereoisomers of piperidine derivatives often employs chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is crucial for producing enantiomerically pure compounds.

A notable application involves the 1,4-conjugate addition of organometallic reagents to chiral 3,4-unsaturated-3-piperidine esters. google.com By selecting an appropriate chiral auxiliary (R*), a high degree of stereoinduction at the C-4 position can be achieved. Effective auxiliaries for this purpose are often derived from natural products or readily available chiral molecules. wikipedia.orggoogle.com

Key chiral auxiliaries that have proven effective include:

Derivatives of menthol (B31143) google.com

Derivatives of camphor (B46023) google.com

Substituted oxazolidinones google.com

Pseudoephedrine and pseudoephenamine wikipedia.org

For example, in the synthesis of 3-substituted-4-aryl piperidines, the use of menthol- and camphor-based chiral auxiliaries in the starting material directs the addition of an aryl Grignard reagent to furnish the desired stereochemistry at the C-4 position. google.com After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Another approach uses (R)-2-methylpropane-2-sulfinamide (the Ellman auxiliary) in a condensation reaction with a nonenolizable aldehyde to create an N-sulfinyl imine, which then guides the stereoselective installation of carbons C3-C5 of the piperidine ring. usm.edu

The table below summarizes some chiral auxiliaries and their applications in the synthesis of chiral piperidine precursors.

| Chiral Auxiliary | Application/Reaction Type | Key Feature | Reference |

| Menthol Derivatives | 1,4-Conjugate Addition | High stereoinduction at C-4 | google.com |

| Camphor Derivatives | 1,4-Conjugate Addition | Effective chiral control group | google.com |

| (R)-2-Methylpropane-2-sulfinamide | Stereoselective Allylation | Forms chiral N-sulfinyl imine to direct addition | usm.edu |

| Pseudoephedrine | α-Alkylation | Amide enolate alkylation is directed by the auxiliary's methyl group | wikipedia.org |

| (S)-(phenylthiomethyl)benzyl ether | Glycosylation | Ensures stereoselective formation of α-glycosides on a solid support | nih.gov |

Diastereoselective Synthesis via Conformational Control

Conformational control is a powerful strategy for achieving diastereoselectivity in the synthesis of substituted piperidines. This approach leverages the inherent conformational preferences of the piperidine ring to direct the approach of reagents, thereby favoring the formation of one diastereomer over another.

A common method involves the transformation of cis-piperidines into their more thermodynamically stable trans-diastereoisomers through epimerization. nih.govrsc.orgrsc.org For instance, with a cis-2,4-disubstituted N-Boc piperidine, the molecule may adopt a higher-energy twist-boat conformation. However, the corresponding trans-diastereomer can adopt a lower-energy chair conformation where a bulky C-4 substituent is equatorial and the C-2 substituent becomes axial to avoid steric strain with the N-Boc group. nih.govrsc.org Base-mediated epimerization under thermodynamic control can therefore drive the conversion from the cis to the trans isomer. nih.govrsc.org

Another diastereoselective method is the aza-Prins cyclization. usm.edu In this strategy, an N-sulfinyl iminium ion intermediate is positioned in a kinetically favored six-membered chair conformation. This arrangement directs the nucleophilic alkene to intercept the iminium carbon stereoselectively, resulting in a 2,4,6-trisubstituted piperidine. usm.edu

Diastereoselectivity can also be achieved in [4+2] cycloaddition reactions. In the synthesis of trans-N-benzyl-2-(2-methylphenyl)-6-phenyl-4-piperidone, high diastereoselectivity was achieved by using an aldimine bearing a bulky p-trimethylsilyl substituent on the aromatic ring. clockss.org The steric hindrance between this bulky group and the silyloxy group of the diene partner disfavors the formation of the cis isomer. clockss.org

Chiral Resolution Techniques for Enantiopure Intermediates

When a synthesis produces a racemic mixture of a desired piperidine intermediate, chiral resolution techniques are employed to separate the enantiomers. These methods are essential for obtaining the single, biologically active stereoisomer.

Dynamic Kinetic Resolution (DKR) is a powerful technique where one enantiomer of a racemic starting material is continuously isomerized to the other while the target enantiomer is selectively removed from the equilibrium, typically through a reaction. This allows for a theoretical yield of 100% for a single enantiomer.

The cyclodehydration of racemic γ-aryl-δ-oxoesters using a chiral agent like (R)- or (S)-phenylglycinol can stereoselectively produce bicyclic δ-lactams, which are precursors to enantiopure 3-arylpiperidines. acs.org

A biocatalytic, transaminase-based DKR has been used in a process route for the synthesis of Niraparib, a drug featuring a 3-substituted piperidine core. acs.org

Chromatographic Methods are widely used for chiral separations. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers on both analytical and preparative scales. This technique was also employed in an alternative synthesis of Niraparib. acs.org

The separation relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. nih.gov For separating enantiomers of 3-(4-bromophenyl)piperidine, a key intermediate, resolution via chiral column chromatography is a critical step.

Kinetic Resolution involves the differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst.

The kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral base n-BuLi/sparteine. rsc.org This process involves the selective deprotonation of one enantiomer, which can then be trapped with an electrophile. rsc.org

Classical Chemical Resolution involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govyoutube.com These principles are increasingly being applied to the synthesis of piperidine derivatives to create more sustainable and environmentally benign methods. lupinepublishers.comorgchemres.org

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core tenet of green chemistry. This approach minimizes volatile organic compound (VOC) emissions and can simplify product purification. rsc.org

Mechanochemical methods, such as ball-milling, can facilitate multicomponent reactions in the absence of a solvent. nih.gov

The synthesis of N-substituted piperidones has been achieved under solvent-free conditions using microwave irradiation. researchgate.net

In one study on the synthesis of highly substituted piperidines, solvent-free conditions were tested, though in that specific case, using ethanol (B145695) as a solvent proved more effective, highlighting that the optimal conditions are reaction-dependent. orgchemres.org A separate study on the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives also utilized a solvent-free approach by heating the reactants with a catalyst in an oil bath. researchgate.net

Catalysis for Enhanced Atom Economy and Reduced Waste

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and atom economy, which minimizes waste generation. lupinepublishers.comconicet.gov.ar Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. lupinepublishers.combeilstein-journals.org

Several catalytic systems have been developed for the atom-economical synthesis of substituted piperidines:

Zirconium(IV) chloride (ZrCl₄) : An efficient and inexpensive catalyst for the one-pot, multi-component synthesis of highly functionalized piperidines. researchgate.net

Organocatalysts : These metal-free catalysts are often inexpensive, readily available, and biodegradable. lupinepublishers.com

Camphor Sulfonic Acid (CSA) : Used at 10 mol% to catalyze a five-component reaction to produce piperidines in excellent yields. lupinepublishers.com

Ascorbic acid : A biodegradable catalyst used for the green synthesis of polyfunctionalized piperidines in ethanol. orgchemres.org

p-Sulfonic acid calix[n]arenes : A recyclable organocatalyst used for the one-pot synthesis of densely functionalized piperidines. conicet.gov.ar

PEG-embedded KBr₃ : A recyclable catalyst for the one-pot, three-component coupling of an aldehyde, amine, and β-keto ester to form functionalized piperidines under mild conditions. beilstein-journals.org

Rhodium Catalysis : A Rh-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. acs.org

Boronyl Radical Catalysis : A metal-free, radical (4+2) cycloaddition reaction enabled by a boronyl radical catalyst provides polysubstituted piperidines with high atom economy. nih.gov

The table below showcases various catalysts used in green synthetic approaches to piperidines.

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

| Zirconium(IV) chloride (ZrCl₄) | Multi-component Condensation | Good yields, short reaction time, inexpensive | researchgate.net |

| Camphor Sulfonic Acid (CSA) | Five-component Reaction | High atom economy, metal-free, readily available | lupinepublishers.com |

| Ascorbic Acid | Five-component Condensation | Green, biodegradable, mild conditions | orgchemres.org |

| p-Sulfonic acid calix[n]arenes | Pseudo-five component Reaction | Recyclable, environmentally benign, high atom economy | conicet.gov.ar |

| PEG-embedded KBr₃ | Three-component Coupling | Recyclable, metal-free, mild conditions | beilstein-journals.org |

| Rhodium complexes | Asymmetric Carbometalation | Access to enantioenriched products | acs.org |

| Boronyl radical precursors | Radical (4+2) Cycloaddition | High atom economy, metal-free, broad substrate scope | nih.gov |

Water-Initiated Processes

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. iaph.in Its use in organic synthesis is highly desirable.

The hydrogenation of pyridines to piperidines, a fundamental transformation, can be performed in water using specific catalysts. A heterogeneous cobalt catalyst has been shown to be effective for this conversion in water. mdpi.com

Specifically, the hydrogenation of 4-methylpyridine (B42270) to produce 4-methylpiperidine (B120128) has been successfully carried out with hydrogen in water at 100°C. chemicalbook.com

In a rhodium-catalyzed reaction to form 3-substituted tetrahydropyridines, a solvent mixture including water was essential for the regioselective protodemetalation step that regenerates the catalyst and yields the product. acs.org

Chemical Reactivity and Derivatization of 3 4 Methylphenyl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom, being a secondary amine, is the most common site for derivatization due to its nucleophilicity and the relative ease with which the N-H bond can be functionalized.

N-alkylation of the piperidine nitrogen introduces an alkyl group, a fundamental transformation in the synthesis of piperidine derivatives. This can be achieved through several methods. A common approach involves the reaction of 3-(4-methylphenyl)piperidine with an alkyl halide (such as methyl iodide or ethyl bromide) in the presence of a base. google.comresearchgate.net The base, typically a carbonate like potassium carbonate (K2CO3), neutralizes the hydrogen halide formed during the reaction. Anhydrous polar aprotic solvents like acetonitrile (B52724) are often employed to facilitate the reaction. researchgate.net

Another powerful method is reductive amination, which involves reacting the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated piperidine. google.com

N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative (an amide). This reaction typically proceeds readily due to the high reactivity of the acylating agent. The resulting amide can subsequently be reduced to the corresponding N-alkyl compound. google.com

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | K2CO3, Acetonitrile, Room Temperature | N-Alkylpiperidine |

| N-Alkylation | Benzyl Chloride | K2CO3, Ethanol (B145695), 80°C (Microwave) | N-Benzylpiperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) | Methanol, Acetic Acid | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Triethylamine), Dichloromethane | N-Acylpiperidine (Amide) |

The introduction of an aryl group onto the piperidine nitrogen to form an N-arylpiperidine can be accomplished using modern cross-coupling methodologies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this transformation. cmu.edu These reactions typically involve coupling the piperidine with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand (like (rac)-BINAP), and a base. cmu.edu

Transition-metal-free methods have also been developed. One such approach utilizes o-silylaryl triflates, which react with amines in the presence of a fluoride (B91410) source like cesium fluoride (CsF) to yield N-arylated products under mild conditions. nih.gov This method avoids the use of a metal catalyst and is tolerant of various functional groups. nih.gov

| Method | Key Reagents | Catalyst/Promoter | Typical Solvent |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Bromide, Strong Base (e.g., NaOtBu) | Pd(OAc)2 / (rac)-BINAP | Toluene |

| Transition-Metal-Free Arylation | o-Silylaryl Triflate | Cesium Fluoride (CsF) | THF or Acetonitrile |

Reactions Involving the Piperidine Ring System

Modifying the carbon framework of the piperidine ring is generally more challenging than N-functionalization due to the lower reactivity of the C-H bonds.

Direct electrophilic or nucleophilic substitution on the saturated piperidine ring is not a common transformation. The C-H bonds are generally unreactive towards electrophiles. However, the ring can be activated to facilitate substitution. For instance, regioselective alkylation at the C-3 position of the piperidine ring can be achieved by first converting the piperidine to an enamine intermediate. odu.edu This is accomplished by N-chlorination followed by dehydrohalogenation to form Δ¹-piperideine. The resulting enamine can be deprotonated to form an enamide anion, which then acts as a nucleophile, reacting with electrophiles like alkyl halides to achieve substitution at the C-3 position. odu.edu

Nucleophilic substitution on the piperidine ring requires the presence of a suitable leaving group, which is absent in the parent this compound. Such reactions would necessitate prior functionalization of the ring, for example, through halogenation, to introduce a leaving group.

The saturated piperidine ring is generally stable and resistant to ring-opening reactions under normal conditions. Cleavage of the ring typically requires harsh conditions or specific structural features. One classical method for piperidine ring opening is the Hofmann elimination. This multi-step process involves exhaustive N-methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a strong base, such as silver oxide, induces an elimination reaction that cleaves the ring to form an acyclic amine.

More direct oxidative cleavage can be envisioned under forceful oxidizing conditions. For example, strong oxidants could potentially cleave the C-C bonds of the ring, leading to dicarbonyl or dicarboxylic acid compounds, though this is often a degradative rather than a synthetically useful pathway. nih.gov

Reactivity of the 4-Methylphenyl Moiety

The 4-methylphenyl (tolyl) group attached to the piperidine ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the combined directing effects of the methyl group and the piperidin-3-yl substituent.

Methyl Group: An activating, ortho, para-directing group.

Piperidin-3-yl Group: An activating, ortho, para-directing group (due to the nitrogen lone pair, though its effect is transmitted through the C-C bond).

The positions ortho to the methyl group are C3' and C5', while the positions ortho to the piperidinyl substituent are C2' and C6'. The C4' position is already substituted with the methyl group. Therefore, incoming electrophiles will be directed primarily to the C2', C3', C5', and C6' positions. Steric hindrance from the adjacent piperidine ring may influence the substitution pattern, potentially favoring positions C3' and C5'. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation, and acylation.

Furthermore, the benzylic protons of the methyl group are reactive. This position can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) or be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄).

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the piperidin-3-yl group (an alkyl substituent) and the methyl group. Both groups are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this specific molecule, the piperidin-3-yl group is at position 1 and the methyl group is at position 4 of the phenyl ring. The positions ortho to the piperidin-3-yl group are 2 and 6, while the para position is occupied by the methyl group. The positions ortho to the methyl group are 3 and 5. Therefore, incoming electrophiles will be directed to positions 2, 3, 5, and 6. The electronic and steric properties of the electrophile and reaction conditions determine the final regiochemical outcome. The combined activating effect of both groups makes the ring significantly more nucleophilic than benzene.

Common electrophilic aromatic substitution reactions include nitration and halogenation.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the aromatic ring. Given the directing effects, the expected products would be 3-(4-Methyl-2-nitrophenyl)piperidine and 3-(4-Methyl-3-nitrophenyl)piperidine.

Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would result in bromination of the ring, likely at the same activated positions to yield 3-(2-Bromo-4-methylphenyl)piperidine and 3-(3-Bromo-4-methylphenyl)piperidine.

The table below summarizes the predicted outcomes for these reactions.

| Reaction | Reagents | Predicted Major Products | Positions of Substitution |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Methyl-2-nitrophenyl)piperidine, 3-(4-Methyl-3-nitrophenyl)piperidine | 2, 3, 5, 6 |

| Bromination | Br₂, FeBr₃ | 3-(2-Bromo-4-methylphenyl)piperidine, 3-(3-Bromo-4-methylphenyl)piperidine | 2, 3, 5, 6 |

Synthesis of Complex Polycyclic and Spirocyclic Derivatives Incorporating the this compound Core

The this compound scaffold serves as a valuable starting point for the construction of more elaborate molecular architectures, including fused polycyclic systems and spirocycles. These transformations typically involve multi-step sequences that functionalize the core structure before executing the key ring-forming reactions.

Annulation Reactions to Form Fused Systems

Annulation reactions involve the formation of a new ring fused to an existing one. Starting from this compound, new rings can be fused to the phenyl group through classic intramolecular cyclization reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. These methods first require the introduction of a suitable side chain onto the aromatic ring via electrophilic substitution.

For instance, a Friedel-Crafts acylation followed by reduction and further modification could introduce a β-arylethylamine moiety. This derivatized intermediate can then undergo intramolecular cyclization.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. For example, if a 2-acetamidoethyl side chain is installed on the phenyl ring of the parent compound, treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would induce cyclization to form a fused dihydropyridine (B1217469) ring.

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. This method is particularly powerful for creating complex, fused heterocyclic systems.

A hypothetical reaction scheme to a fused system is presented below.

| Step | Reaction Type | Intermediate/Product | Typical Reagents |

| 1 | Friedel-Crafts Acylation | 1-(4-(Piperidin-3-yl)-3-methylphenyl)ethan-1-one | CH₃COCl, AlCl₃ |

| 2 | Functional Group Conversion | 2-(4-(Piperidin-3-yl)-3-methylphenyl)ethan-1-amine | Multi-step (e.g., reduction, amination) |

| 3 | Amide Formation | N-(2-(4-(Piperidin-3-yl)-3-methylphenyl)ethyl)acetamide | Acetic anhydride |

| 4 | Bischler-Napieralski Cyclization | Fused Dihydroisoquinoline Derivative | POCl₃, heat |

Spiropiperidine Construction Strategies

Spiropiperidines are compounds where one carbon atom is the single junction between two rings. Constructing a spirocycle at the C-3 position of the piperidine ring is a common strategy to increase molecular three-dimensionality. A general approach involves first modifying the this compound core to introduce a reactive handle at the desired spiro-center.

One common strategy involves the oxidation of the piperidine ring to the corresponding N-protected 3-piperidone. This ketone functionality then serves as an electrophilic site for various cyclization reactions.

Intramolecular Cyclization: A tether containing a nucleophile can be attached to the piperidine nitrogen. Subsequent deprotonation and intramolecular nucleophilic addition to the C-3 ketone would form the spirocycle. For example, an N-linked alkyl halide can undergo cyclization via an intramolecular alkylation.

[3+2] Cycloaddition: Azomethine ylides can react with the exocyclic double bond of a 3-methylenepiperidine derivative (formed from the 3-piperidone) in a [3+2] cycloaddition to generate spiro[piperidine-3,3'-pyrrolidine] systems.

Multi-component Reactions: One-pot multi-component reactions can assemble complex spirocycles efficiently. For instance, a reaction involving an N-protected 3-piperidone, an amine, and a suitable third component can lead to the formation of complex spiro-heterocycles.

The table below outlines a generalized strategy for synthesizing a spiro[piperidine-3,2'-indoline].

| Step | Reaction Type | Intermediate/Product | General Method |

| 1 | N-Protection | N-Boc-3-(4-methylphenyl)piperidine | Boc₂O |

| 2 | Oxidation | N-Boc-3-(4-methylphenyl)piperidin-3-one | (Not straightforward, requires specific methods) |

| 3 | Knoevenagel Condensation | N-Boc-3-(4-methylphenyl)-3-ylidenepiperidine derivative | With an active methylene (B1212753) compound |

| 4 | Michael Addition/Cyclization | Spiro[indoline-3,3'-piperidine] derivative | Reaction with an isatin (B1672199) derivative |

Advanced Spectroscopic and Structural Elucidation Studies of 3 4 Methylphenyl Piperidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the detailed conformational analysis of 3-(4-Methylphenyl)piperidine derivatives in solution. The piperidine (B6355638) ring is not planar and typically adopts a chair conformation, which can undergo ring inversion. The orientation of the 3-(4-methylphenyl) substituent, whether axial or equatorial, profoundly influences the chemical environment of the piperidine protons and carbons, which can be probed by NMR.

Variable Temperature NMR Studies

The conformational flexibility of the piperidine ring often leads to a dynamic equilibrium between different conformers, such as two chair forms. Variable Temperature (VT) NMR spectroscopy is a powerful tool to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to slow down or accelerate the rate of conformational exchange.

At high temperatures, if the rate of ring inversion is fast on the NMR timescale, the spectrum shows averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. Eventually, the temperature may reach the coalescence point, where the averaged signal broadens significantly. Below the coalescence temperature, separate signals for each conformer may be resolved, allowing for the determination of the population of each state and the calculation of the activation energy barrier (ΔG‡) for the inversion process. For instance, in related N-Boc-2-aryl-4-methylenepiperidines, VT-NMR has been used to study the rotation of the N-Boc group, with coalescence of benzylic proton signals observed around 253 K.

Table 1: Hypothetical VT-NMR Data for Chair-Chair Interconversion of a this compound Derivative

| Parameter | Value | Description |

| Coalescence Temperature (Tc) | 250 K | The temperature at which two exchanging signals merge into a single broad peak. |

| Frequency Separation (Δν) | 100 Hz | The difference in chemical shift between the signals of the two conformers at low temperature. |

| Rate Constant (k) at Tc | 222 s⁻¹ | The rate of interconversion at the coalescence temperature. |

| Free Energy of Activation (ΔG‡) | 48 kJ/mol | The energy barrier for the ring inversion process, calculated from Tc and Δν. |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and stereochemistry of this compound derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). For a this compound derivative, COSY spectra would show correlations between H-3 and the protons at C-2 and C-4, confirming the substitution pattern. The magnitude of the coupling constants extracted from the 1D ¹H NMR spectrum, aided by COSY correlations, helps to determine the relative stereochemistry. For example, a large coupling constant (typically 8-12 Hz) between two vicinal protons on the piperidine ring suggests a diaxial relationship, which is characteristic of a chair conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It is highly sensitive and allows for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For the title compound, the HSQC spectrum would show a cross-peak connecting the proton at C-3 to the C-3 carbon signal, and similarly for all other C-H bonds in the molecule.

Table 2: Expected 2D NMR Correlations for this compound

| Proton(s) | COSY Correlation(s) | HSQC Correlation(s) | HMBC Correlation(s) |

| H-2 | H-3 | C-2 | C-3, C-6 |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5, Aromatic C-1' |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| Aromatic Protons | Other Aromatic Protons | Respective Aromatic Carbons | Other Aromatic Carbons, C-3 |

| Methyl Protons | - | Methyl Carbon | Aromatic C-3', C-4', C-5' |

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound derivatives. Tandem mass spectrometry (MS/MS), in particular, provides detailed structural information through the analysis of fragmentation patterns.

Collision-Induced Dissociation (CID) Experiments

In tandem MS, Collision-Induced Dissociation (CID) is a widely used method to induce fragmentation of a selected precursor ion. The protonated molecule, [M+H]⁺, of a this compound derivative is selected and subjected to collisions with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.

For compounds containing a piperidine ring, such as fentanyl analogues, fragmentation pathways often involve the piperidine moiety. Key fragmentation events for a protonated this compound could include:

α-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the opening of the piperidine ring.

Cleavage of the C3-Aryl Bond: Scission of the bond connecting the piperidine ring and the 4-methylphenyl group. This can result in either the charge being retained on the piperidine fragment or the 4-methylphenyl fragment.

Loss of the Substituent: Elimination of the entire 4-methylphenyl group as a neutral molecule.

The relative abundance of these fragment ions depends on their stability and the energy supplied during the CID process.

Elucidation of Novel Fragmentation Mechanisms

Detailed analysis of CID spectra can lead to the elucidation of specific and sometimes novel fragmentation mechanisms. The fragmentation of the piperidine ring itself can proceed through various pathways, including retro-Diels-Alder (RDA) reactions if the ring contains unsaturation, or more complex rearrangement reactions prior to fragmentation.

For this compound, a likely fragmentation pathway involves the formation of a stable tropylium (B1234903) ion. Cleavage of the benzylic C3-C4 or C2-C3 bond could be followed by rearrangement. A significant fragment would be expected at m/z 91, corresponding to the tolyl group fragmenting to the highly stable tropylium cation. Another prominent fragmentation pathway would involve cleavage alpha to the nitrogen, leading to the loss of ethylene (B1197577) from the ring, or cleavage that results in the formation of an iminium ion, which is stabilized by the nitrogen atom. Unusual mechanisms, such as substituent migrations, have been observed in related heterocyclic systems and could potentially occur.

Table 3: Plausible Fragment Ions of this compound in CID

| m/z (mass-to-charge ratio) | Proposed Structure/Formula | Fragmentation Pathway |

| 176 | [C₁₂H₁₈N]⁺ | Protonated Molecule [M+H]⁺ |

| 160 | [C₁₁H₁₄N]⁺ | Loss of CH₄ |

| 91 | [C₇H₇]⁺ | Cleavage of C3-Aryl bond, formation of tropylium ion |

| 84 | [C₅H₁₀N]⁺ | Cleavage of C3-Aryl bond, charge retained on piperidine fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis of Derivatives

While NMR provides information about the structure and conformation in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for determining the absolute configuration of chiral molecules and for precisely measuring bond lengths, bond angles, and torsional angles.

For a crystalline derivative of this compound, a single-crystal X-ray diffraction study would provide definitive evidence of its three-dimensional structure. Key insights obtained would include:

Piperidine Ring Conformation: It would confirm whether the piperidine ring adopts a chair, boat, or twisted-boat conformation in the crystal lattice.

Substituent Orientation: The analysis would precisely determine whether the 4-methylphenyl group occupies an axial or equatorial position on the chair conformer.

Absolute Configuration: If the molecule is chiral (e.g., due to other substituents), and a suitable crystalline derivative is formed with a known chiral moiety or if anomalous dispersion is used, the absolute configuration (R or S) can be unequivocally assigned.

Intermolecular Interactions: The crystal packing reveals information about intermolecular forces, such as hydrogen bonding (if N-H is present) and van der Waals interactions, which stabilize the crystal structure.

This solid-state information is complementary to the solution-state data from NMR and is crucial for understanding the intrinsic structural preferences of the molecule, which can influence its physical properties and biological activity.

Table 4: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 14.9 |

| β (°) | 97.4 |

| Volume (ų) | 1325 |

| Z (Molecules per unit cell) | 4 |

| Piperidine Ring Conformation | Chair |

| 4-Methylphenyl Orientation | Equatorial |

Analysis of Piperidine Ring Conformations (e.g., Chair, Half-Chair, Twisted Boat)

The piperidine ring, analogous to cyclohexane (B81311), is not planar and predominantly adopts a puckered conformation to alleviate angular and torsional strain. The most stable and common of these is the chair conformation. However, other higher-energy conformations such as the boat, twisted boat, and half-chair can also exist, often as transient intermediates during ring inversion or when stabilized by specific substitution patterns or intermolecular forces.

Spectroscopic and crystallographic studies of various piperidine derivatives have consistently demonstrated the prevalence of the chair conformation. For instance, in the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the piperidine ring unequivocally adopts a chair conformation, with the bulky substituents occupying equatorial positions to minimize steric hindrance chemrevlett.com. This preference for the chair form is a general trend observed across a wide array of piperidine-containing compounds.

While the chair conformation is energetically favored, the presence of certain substituents can lead to the adoption of alternative conformations. For example, the introduction of an N-acryloyl group in 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one results in the piperidine ring adopting a twist boat conformation chemrevlett.com. Similarly, a distorted boat conformation is observed in 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one chemrevlett.com. These examples underscore the delicate balance of steric and electronic factors that govern the conformational landscape of the piperidine ring.

In the case of this compound derivatives, the 4-methylphenyl (p-tolyl) group at the 3-position is expected to predominantly occupy an equatorial position in a chair conformation to minimize 1,3-diaxial interactions. This is supported by the structural analysis of related compounds. For example, in 3-Cyclo-propyl-1-(4-methyl-phenyl-sulfonyl)piperidine-3,5-diol, where a tosyl (4-methylphenyl-sulfonyl) group is attached to the nitrogen, the piperidine ring maintains a chair conformation with the bulky cyclopropane (B1198618) and tosyl groups in equatorial positions nih.gov.

The conformational preference can be summarized in the following table:

| Piperidine Derivative Class | Predominant Conformation | Key Influencing Factors |

| Simple 3-Arylpiperidines | Chair | Steric hindrance minimized by equatorial substituent placement. |

| N-Acylated Piperidin-4-ones | Twist Boat / Distorted Boat | A1,3 strain and steric interactions involving the N-acyl group. |

| Substituted Piperidin-4-ones | Chair | Bulky substituents favor equatorial positions. |

It is important to note that in solution, a dynamic equilibrium between different conformers may exist. The energy barrier for ring inversion from one chair form to another is relatively low, though higher than that of cyclohexane due to the presence of the nitrogen atom.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π interactions. The nature and orientation of substituents on the piperidine ring play a pivotal role in directing these interactions and ultimately determining the crystal lattice.

Hydrogen bonding is a particularly influential force in the crystal packing of piperidine derivatives, especially when the nitrogen atom is protonated or when other hydrogen bond donor or acceptor groups are present. In the crystal structure of 3-Cyclo-propyl-1-(4-methyl-phenyl-sulfonyl)piperidine-3,5-diol, molecules form inversion dimers through pairs of O-H···O hydrogen bonds nih.gov.

The packing of molecules is often a result of a combination of these forces. The crystal lattice of 1,4-bis(4-cyanobenzyl)piperazine, a related heterocyclic compound, is formed by weak C—H···N and C—H···π interactions najah.edu. When this molecule is protonated, as in the tetrahydrochloride tetrahydrate salt, the crystal structure becomes significantly more complex, with cations, chloride anions, and water molecules participating in an extensive network of N—H···O, N—H···Cl, C—H···O, and C—H···Cl hydrogen bonds najah.edu.

For this compound, in its neutral form, the piperidine N-H group can act as a hydrogen bond donor, and the aromatic π-system of the p-tolyl group can participate in π-π stacking or C-H···π interactions. In its hydrochloride salt, the protonated piperidinium (B107235) ion would be a strong hydrogen bond donor, leading to robust N-H···Cl- interactions that would likely dominate the crystal packing.

A summary of potential intermolecular interactions is presented below:

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Influence on Crystal Packing |

| Hydrogen Bonding | N-H (donor), N (acceptor, in neutral form), Cl- (acceptor, in hydrochloride salt) | Formation of chains, dimers, or more complex 3D networks. |

| π-π Stacking | p-Tolyl ring | Parallel or offset stacking of aromatic rings, contributing to lattice energy. |

| C-H···π Interactions | C-H bonds of the piperidine or methyl group (donors) and the p-tolyl ring (acceptor) | Directional interactions that contribute to the overall packing efficiency. |

| van der Waals Forces | All atoms in the molecule | Non-directional attractive forces that contribute to the cohesive energy of the crystal. |

The interplay of these intermolecular forces governs the formation of a stable and ordered crystalline solid, with the specific geometry and strength of these interactions being key determinants of the final crystal structure.

Computational and Theoretical Investigations of 3 4 Methylphenyl Piperidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical methods can predict various electronic properties that govern how a molecule interacts with other chemical species.

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For 3-(4-Methylphenyl)piperidine, this analysis would require specific calculations that have not been published.

Dipole Moments and Polarity

The dipole moment is a measure of the net molecular polarity, resulting from the asymmetrical distribution of charge within the molecule. It is a vector quantity that points from the center of negative charge to the center of positive charge. A computational study would calculate the magnitude and direction of the dipole moment for this compound, providing insight into its solubility in polar versus non-polar solvents and its potential for intermolecular dipole-dipole interactions. No experimentally determined or computationally calculated dipole moment for this specific compound is available in the reviewed literature.

Fukui Functions for Reactivity Site Prediction

Fukui functions are used within the framework of DFT to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, these functions identify which atoms are most susceptible to attack. This analysis would be instrumental in predicting the regioselectivity of reactions involving this compound, but the specific Fukui function values for this molecule are not documented.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them.

DFT-Based Conformational Studies

DFT calculations are a reliable method for exploring the conformational landscape of a molecule. For this compound, the piperidine (B6355638) ring can adopt several conformations, most notably chair, boat, and twist-boat forms. The 4-methylphenyl substituent can also be positioned in either an axial or equatorial orientation relative to the piperidine ring. A DFT study would calculate the relative energies of these different conformers to determine the most stable, lowest-energy arrangement and the energy differences between them. Such a detailed energy landscape has not been published for this compound.

Influence of Substituents and Solvation on Conformation

The conformational preferences of a molecule can be significantly influenced by its chemical environment. The presence of substituents can introduce steric hindrance or electronic effects that favor one conformation over another. Furthermore, the solvent can stabilize certain conformers through intermolecular interactions, potentially altering the conformational equilibrium. A comprehensive computational study would model this compound in various solvents to understand how solvation affects its conformational energy landscape. This specific analysis, however, is not available in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Characterization in Synthesis

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

A plausible synthetic route to this compound involves the catalytic hydrogenation of 3-(4-methylphenyl)pyridine (B1598739). Theoretical methods, particularly Density Functional Theory (DFT), are well-suited to model such transformations. acs.org The process begins with mapping the potential energy surface (PES) of the reaction. Stationary points on the PES, corresponding to reactants, intermediates, transition states, and products, are located and characterized.

Transition state (TS) theory is fundamental to this analysis. nih.govnih.gov A transition state represents the highest energy point along the minimum energy path from reactants to products and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.

For the hydrogenation of a substituted pyridine (B92270), the reaction would likely proceed in a stepwise manner on the surface of a metal catalyst (e.g., Platinum, Palladium). Computational modeling would involve:

Adsorption: Calculating the binding energy of the 3-(4-methylphenyl)pyridine reactant onto the catalyst surface.

Hydrogenation Steps: Modeling the sequential addition of hydrogen atoms to the pyridine ring. Each step involves locating the transition state for the H-atom transfer.

Desorption: Calculating the energy required for the final this compound product to leave the catalyst surface.

| Species | Description | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Reactant Complex | Substrate + H₂ adsorbed on catalyst | 0.00 | 0.00 |

| Transition State (TS1) | First H-atom addition | +15.5 | +16.2 |

| Intermediate 1 | Partially hydrogenated species | -5.2 | -4.8 |

This analysis provides a molecular-level picture of the reaction mechanism, identifying the rate-determining step and offering insights that can guide the development of more efficient catalysts and reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior in Different Environments

While quantum mechanical calculations are excellent for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. researchgate.net MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe molecular behavior in different environments, such as various solvents or in proximity to biological macromolecules.

For this compound, MD simulations can reveal crucial information about its conformational flexibility and its interactions with the surrounding environment. The piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The energy differences between these conformers are often small, and they can interconvert at room temperature. The presence of the 4-methylphenyl substituent at the 3-position influences the conformational equilibrium.

A typical MD simulation would involve:

System Setup: Placing a model of this compound into a simulation box filled with explicit solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide).

Force Field Application: Assigning a force field (e.g., OPLS, AMBER) that defines the potential energy of the system as a function of its atomic coordinates.

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space and establish equilibrium with the solvent.

Analysis of the resulting trajectory can provide quantitative data on its dynamic behavior. For instance, the population of different ring conformers can be calculated, and the influence of solvent polarity on this equilibrium can be assessed. The orientation and mobility of the 4-methylphenyl group relative to the piperidine ring can also be characterized.

Furthermore, MD simulations are invaluable for studying solvation. The structure of the solvent around the solute can be analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. Hydrogen bonding between the piperidine nitrogen and protic solvents can also be quantified.

The tables below present hypothetical data that could be derived from MD simulations of this compound in different solvents, illustrating the insights that can be gained into its dynamic and interactive properties.

| Conformation | Water (Polar Protic) | Chloroform (Nonpolar) | DMSO (Polar Aprotic) |

|---|---|---|---|

| Chair (Substituent Equatorial) | 92.5 | 95.1 | 93.0 |

| Chair (Substituent Axial) | 2.1 | 1.5 | 1.8 |

| Twist-Boat | 5.3 | 3.4 | 5.1 |

| Boat | <0.1 | <0.1 | <0.1 |

| Interaction Pair | Type of Analysis | Calculated Value |

|---|---|---|

| Piperidine N-H --- Water O | Average H-Bond Lifetime | 1.8 ps |

| Piperidine N --- Water H | First Solvation Shell Peak (RDF) | 2.8 Å |

| Phenyl Ring Center --- Water O | First Solvation Shell Peak (RDF) | 3.5 Å |

These computational approaches provide a detailed, dynamic picture of this compound's behavior, offering insights that are essential for applications in medicinal chemistry and materials science, where molecular conformation and intermolecular interactions are paramount.

Applications of 3 4 Methylphenyl Piperidine As a Chemical Entity and Synthetic Precursor

Role as a Key Intermediate in Complex Organic Synthesis

3-(4-Methylphenyl)piperidine serves as a crucial synthetic precursor in the construction of a wide array of complex organic molecules, particularly those with significant biological activity. The inherent chirality and conformational rigidity of the piperidine (B6355638) ring, coupled with the electronic and steric properties of the 4-methylphenyl group, provide a versatile platform for the synthesis of novel chemical entities.

The 3-arylpiperidine motif is a common structural feature in many biologically active compounds, and this compound can be utilized as a starting material for the elaboration into more complex heterocyclic systems. While direct examples of transformations of this compound into other specific heterocycles are not extensively documented in publicly available literature, the general reactivity of the piperidine ring allows for a variety of synthetic manipulations. These can include N-alkylation, N-acylation, and reactions involving the carbon backbone to construct fused or spirocyclic systems. The presence of the tolyl group can influence the regioselectivity and stereoselectivity of these reactions. The synthesis of various piperidine-based N-heterocyles can be achieved through in situ aza-Diels-Alder reactions, highlighting a potential pathway for elaborating the piperidine core. nih.govbath.ac.uk

In the realm of medicinal chemistry and drug discovery, there is a growing emphasis on the development of molecules with well-defined three-dimensional (3D) structures to enhance target specificity and reduce off-target effects. The saturated piperidine ring in this compound provides a non-planar scaffold that can be exploited to create molecules with diverse 3D shapes. nih.govwhiterose.ac.uk The substitution pattern on the piperidine ring significantly influences its conformational preferences, allowing for the design of rigid scaffolds that present functional groups in specific spatial orientations.

The synthesis of various regio- and diastereoisomers of substituted piperidines allows for a systematic exploration of 3D chemical space. nih.govwhiterose.ac.uk This approach is crucial in fragment-based drug discovery (FBDD), where small, 3D-rich fragments are used to probe the binding pockets of biological targets. The this compound core can be functionalized at the nitrogen atom and on the piperidine ring to generate libraries of 3D fragments with varying steric and electronic properties.

Table 1: Examples of Substituted Piperidine Scaffolds for 3D Fragment Libraries

| Piperidine Derivative | Method of Synthesis | Key Feature |

| cis- and trans-Methyl substituted pipecolinates | Pyridine (B92270) hydrogenation followed by epimerization | Provides access to a diverse set of 20 regio- and diastereoisomers for 3D shape analysis. nih.govwhiterose.ac.uk |

| Enantiomerically pure (3R,4S)-3-(hydroxymethyl-4-(hydroxyethyl))-piperidine | Synthesis from quinine | Offers a chiral scaffold for the creation of drug-like molecular libraries. nih.gov |

| N-(α-chiral)piperidines | Coupling of pyridines and enantioenriched (α-chiral)amines | A general approach to stereoenriched piperidines with asymmetric N-alkyl substituents. digitellinc.com |

Utilization as a Ligand in Organometallic Catalysis

The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. While specific studies detailing the use of this compound as a ligand in organometallic catalysis are not abundant, the coordination chemistry of structurally similar piperidine derivatives provides valuable insights into its potential applications.

For instance, chiral piperidine-containing ligands have been successfully employed in asymmetric catalysis to induce enantioselectivity in a variety of chemical transformations. The stereochemistry of the piperidine ring and the nature of the substituents play a critical role in determining the catalytic activity and enantiomeric excess of the products.

Although not involving this compound directly, studies on rhodium-catalyzed asymmetric synthesis of 3-piperidines from arylboronic acids and pyridine highlight the importance of the piperidine scaffold in catalytic processes. nih.govorganic-chemistry.orgacs.org Furthermore, the synthesis of organometallic compounds using functionalized piperidines demonstrates the versatility of this heterocyclic system in coordination chemistry. whiterose.ac.uk The development of chiral guanidines, which can incorporate piperidine moieties, has also emerged as a powerful strategy in asymmetric organocatalysis. rsc.org

Based on the behavior of similar compounds, it can be inferred that this compound could serve as a ligand in various catalytic reactions, including hydrogenations, cross-coupling reactions, and asymmetric transformations, potentially in the form of a chiral derivative.

Applications in Materials Science

The application of this compound in materials science, for example, as a monomer or a functionalizing agent for polymers, is an area that appears to be underexplored in the current scientific literature. However, the inherent properties of the piperidine ring and the aromatic tolyl group suggest potential avenues for its use in the development of novel materials.

The piperidine moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, pH-responsiveness, or metal-coordinating capabilities. For instance, the radical polymerization of piperidine-containing methacrylate (B99206) monomers has been studied to create functional polymers. researchcommons.org While this study does not specifically use this compound, it demonstrates the feasibility of incorporating piperidine units into polymeric structures.

The tolyl group could also contribute to the material's properties, for example, by influencing its aromatic stacking interactions or its compatibility with other aromatic polymers. Further research is needed to fully explore the potential of this compound and its derivatives as building blocks for advanced materials.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 3 4 Methylphenyl Piperidine and Its Analogs

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric and diastereomeric purity of chiral compounds. The separation relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP), leading to different retention times. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its versatility and the availability of a broad range of CSPs.

Research on analogs such as 1,3-dimethyl-4-phenylpiperidines has demonstrated the successful resolution of enantiomers using commercially available cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ. nih.gov The choice of the mobile phase and the specific CSP is crucial for achieving optimal separation. For instance, the enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were baseline-resolved on a Chiralpak IA column using pure acetonitrile (B52724) as the mobile phase. rsc.org The study highlighted that hydrogen bonding and π–π interactions between the analyte and the CSP were the primary forces driving the chiral recognition mechanism. rsc.org

In cases where the target analyte lacks a suitable chromophore for UV detection, a pre-column derivatization strategy can be employed. This approach was successfully used for the enantiomeric purity estimation of piperidin-3-amine, a related piperidine (B6355638) structure. nih.gov The non-chromophoric amine was derivatized with para-toluenesulfonyl chloride (PTSC) to introduce a UV-active moiety, enabling sensitive detection and quantification of the undesired enantiomer using a Chiralpak AD-H column. nih.govnih.gov The resolution between the derivatized enantiomers was reported to be greater than 4.0, demonstrating the method's effectiveness. nih.gov

The following table summarizes exemplary chiral HPLC conditions used for the analysis of piperidine analogs.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| 1,3-Dimethyl-4-phenylpiperidine derivatives | Chiralcel OD / Chiralcel OJ | Not specified | UV Spectrophotometry | Successful resolution of racemic intermediates; resolution was complementary between the two columns. | nih.gov |

| 5-Bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione | Chiralpak IA (5 µm) | Acetonitrile (1.0 mL/min) | UV at 254 nm | Excellent resolution (Rs values of 3.88, 7.04, and 8.22) for all four stereoisomers. | rsc.org |

| (R)- and (S)-Piperidin-3-amine (after derivatization with PTSC) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol (B145695) (0.5 mL/min) | UV at 228 nm | Resolution between enantiomers was >4.0, allowing for accurate impurity quantification. | nih.gov |

Advanced Chromatographic Techniques for Purity Profiling and Impurity Analysis (e.g., UHPLC-HRMSn)

Beyond chiral purity, a comprehensive purity profile requires the detection, identification, and quantification of all process-related impurities and degradation products. nih.govhilarispublisher.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose. biomedres.us UHPLC systems use columns with smaller particle sizes (<2 µm), providing significantly higher resolution, speed, and sensitivity compared to conventional HPLC. mmu.ac.uk

When coupled with HRMS detectors, such as Orbitrap or Time-of-Flight (TOF) analyzers, this technique allows for the accurate mass measurement of impurities, often to within a few parts per million (ppm). This high mass accuracy facilitates the determination of elemental compositions for unknown peaks, which is a critical first step in impurity identification. Tandem mass spectrometry (MSn) capabilities further enable the structural elucidation of these impurities by generating characteristic fragmentation patterns. nih.gov

For a compound like 3-(4-Methylphenyl)piperidine, potential impurities could arise from starting materials, intermediates, by-products of the synthetic route (e.g., over-alkylation, incomplete cyclization), or degradation. UHPLC-HRMSn can effectively separate and characterize these closely related structures. For example, in the analysis of complex mixtures from Piper species, UHPLC-HRMS/MS was used to create a detailed chemical fingerprint, identifying numerous secondary metabolites and their derivatives based on accurate mass and fragmentation data. nih.gov This approach is directly applicable to impurity profiling of synthetic piperidines, ensuring that even trace-level impurities are not overlooked.

| Potential Impurity Type for Piperidine Synthesis | Analytical Challenge | How UHPLC-HRMSn Addresses It | Reference |